(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate typically involves multiple steps. One common method includes the oxidation of a boric acid derivative followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of inert solvents and specific temperature controls to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydroperoxide.
Reduction: Reduction reactions may involve hydrogenation under specific conditions.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroperoxide for oxidation and hydrogen for reduction. The reactions are typically carried out in inert solvents like acetone at controlled temperatures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid intermediate, while reduction can produce a fully hydrogenated derivative .
Scientific Research Applications
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate include:
- 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine-2-one hydrochloride
Uniqueness
What sets this compound apart is its specific acetate group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in certain chemical and biological applications.
Properties
Molecular Formula |
C28H25NO2S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate |
InChI |
InChI=1S/C28H25NO2S/c1-21(30)31-27-19-22-20-29(18-17-26(22)32-27)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,19H,17-18,20H2,1H3 |
InChI Key |
MWXRFWGXCUNOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.